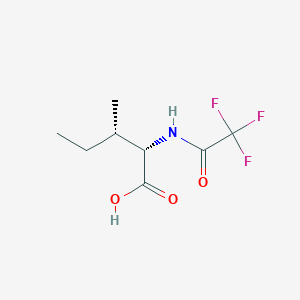

(2,2,2-trifluoroacetyl)-L-isoleucine

Description

Contextual Significance of N-Acylated Amino Acids in Advanced Synthetic Chemistry

N-acylated amino acids are a cornerstone of modern synthetic chemistry, primarily serving two roles: as protected building blocks and as chiral auxiliaries. The acylation of an amino acid's N-terminus temporarily blocks the reactivity of the amino group, allowing chemists to perform reactions on other parts of the molecule, such as the carboxyl group. peptide.com This is a fundamental strategy in peptide synthesis, where amino acids are sequentially linked together to form complex protein chains. peptide.com

The choice of the acyl group is critical. Groups like tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) are common, but others, like the trifluoroacetyl group, offer distinct advantages. organic-chemistry.orgresearchgate.net The trifluoroacetyl group is stable under acidic conditions but can be easily removed under alkaline conditions, making it a suitable protecting group for specific synthetic routes. arkat-usa.org

Furthermore, N-acylated amino acids are instrumental in asymmetric synthesis, where the goal is to create a specific enantiomer (a non-superimposable mirror image) of a chiral molecule. They can be used as chiral starting materials or catalysts to guide the stereochemical outcome of a reaction. For instance, N-acylamino acids can undergo asymmetric transformations to produce optically active isomers, which are crucial for developing pharmaceuticals where only one enantiomer provides the therapeutic effect.

Strategic Importance of L-Isoleucine Derivatives in Chiral Applications

L-isoleucine is one of the few proteinogenic amino acids with two stereogenic centers, making it and its derivatives particularly valuable in chiral applications. The distinct three-dimensional structure of isoleucine derivatives allows for highly specific interactions, which is the basis for chiral recognition—the ability of one chiral molecule to differentiate between the enantiomers of another.

This property is heavily exploited in chiral chromatography, a technique used to separate enantiomers. Derivatives of L-isoleucine are used to create chiral stationary phases (CSPs), which are the materials packed into chromatography columns that perform the separation. For example, N-trifluoroacetyl-L-isoleucine lauryl ester was famously used as a CSP in one of the first successful gas chromatography (GC) separations of amino acid enantiomers. uni-muenchen.de This pioneering work laid the foundation for the analysis of chiral molecules in diverse fields, including the study of extraterrestrial samples. uni-muenchen.de

The complexity of isoleucine's stereochemistry also makes its derivatives useful for developing analytical methods to determine the enantiomeric purity of substances. nih.gov Given that the biological activity of molecules can differ dramatically between stereoisomers, such analytical precision is vital in drug development and quality control. beilstein-journals.org

Overview of Academic Research Trajectories for N-(2,2,2-Trifluoroacetyl)-L-Isoleucine

Academic research on N-(2,2,2-trifluoroacetyl)-L-isoleucine has primarily focused on its applications in analytical chemistry and organic synthesis, leveraging the unique properties conferred by the trifluoroacetyl group.

Key Research Areas:

Chiral Gas Chromatography: Historically, one of the most significant applications of this compound has been in the development of chiral stationary phases for gas chromatography. uni-muenchen.de As a chiral selector, it interacts differently with enantiomers of a volatile analyte, causing one to travel through the chromatography column faster than the other, thus enabling their separation. Research in this area explores the mechanisms of chiral recognition and the development of more efficient separation materials.

Derivatizing Agent for Analysis: The trifluoroacetyl group increases the volatility of amino acids, which is essential for their analysis by gas chromatography. sigmaaldrich.com By converting amino acids, including isoleucine, into their N-trifluoroacetyl derivatives, researchers can more easily separate and quantify them. acs.orgmst.edu This is crucial for metabolomics, food science, and clinical diagnostics.

Protecting Group in Organic Synthesis: The trifluoroacetyl group serves as an effective protecting group for the amino function of L-isoleucine during multi-step syntheses. researchgate.net Its stability in certain conditions and ease of removal in others allow for complex molecular architectures to be built. arkat-usa.orggoogle.com Research has explored its use in solid-phase peptide synthesis, where it can prevent unwanted side reactions at the N-terminus of a growing peptide chain. nih.gov This application is particularly relevant for creating synthetic peptides and proteins with novel properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12F3NO3 |

|---|---|

Molecular Weight |

227.18 g/mol |

IUPAC Name |

(2S,3S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoic acid |

InChI |

InChI=1S/C8H12F3NO3/c1-3-4(2)5(6(13)14)12-7(15)8(9,10)11/h4-5H,3H2,1-2H3,(H,12,15)(H,13,14)/t4-,5-/m0/s1 |

InChI Key |

XPCLFBDSELYLIK-WHFBIAKZSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)C(F)(F)F |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for N 2,2,2 Trifluoroacetyl L Isoleucine and Analogues

Acylation Strategies for Amino Acid N-Protection

The primary method for synthesizing N-(2,2,2-trifluoroacetyl)-L-isoleucine is through the N-acylation of the parent amino acid, L-isoleucine. This involves reacting the amino group with a trifluoroacetylating agent. The choice of reagent and reaction conditions is crucial for achieving high yields and purity.

Trifluoroacetylation Using Anhydrides and Esters

Trifluoroacetic anhydride (B1165640) (TFAA) is a highly reactive and commonly used reagent for the trifluoroacetylation of amino acids. orgsyn.orgwikipedia.org The reaction is typically carried out by treating L-isoleucine with TFAA. The high reactivity of TFAA allows for rapid reaction times. However, this high reactivity can also lead to side reactions, such as the formation of mixed anhydrides, and may even cause racemization of the chiral center if the conditions are not carefully controlled. orgsyn.orgescholarship.org

Alternatively, esters such as ethyl trifluoroacetate (B77799) can be employed as milder trifluoroacetylating agents. escholarship.orggoogle.com This method generally requires weakly basic conditions to facilitate the reaction. orgsyn.org While the reaction rates are slower compared to using TFAA, the use of esters offers better control and minimizes the risk of side reactions, making it a preferable method when the preservation of stereochemistry is paramount. escholarship.org The reaction of L-isoleucine with ethyl trifluoroacetate in the presence of a base like triethylamine (B128534) in a solvent such as methanol (B129727) can yield N-(2,2,2-trifluoroacetyl)-L-isoleucine in near-quantitative amounts. arkat-usa.org

| Acylating Agent | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Trifluoroacetic Anhydride (TFAA) | Anhydrous solvent (e.g., CH₂Cl₂), often with a base (e.g., pyridine) | Highly reactive, fast reaction times | Can cause side reactions, potential for racemization | orgsyn.orgwikipedia.org |

| Ethyl Trifluoroacetate | Aqueous or alcoholic solvent with a mild base (e.g., triethylamine, NaOH) | Milder conditions, better control, minimizes racemization | Slower reaction rates | arkat-usa.orgescholarship.orggoogle.com |

Derivatization with N-Hydroxysuccinimide Esters

N-hydroxysuccinimide (NHS) esters are widely used in bioconjugation and peptide synthesis due to their ability to form stable amide bonds under mild conditions. researchgate.net For the synthesis of N-(2,2,2-trifluoroacetyl)-L-isoleucine, an N-hydroxysuccinimide ester of trifluoroacetic acid can be used as the acylating agent. This method is particularly advantageous as it proceeds under gentle conditions, which is crucial for preserving the integrity of complex molecules. nih.gov The reaction involves the nucleophilic attack of the amino group of L-isoleucine on the activated carbonyl carbon of the NHS ester, leading to the formation of the desired N-trifluoroacetylated product and releasing N-hydroxysuccinimide as a byproduct. researchgate.net This approach is often employed in analytical chemistry for the derivatization of amino acids prior to analysis by liquid chromatography-mass spectrometry. nih.gov

Solution-Phase Synthetic Approaches and Optimization

The synthesis of N-(2,2,2-trifluoroacetyl)-L-isoleucine is predominantly carried out using solution-phase chemistry. ekb.egekb.eg This approach offers flexibility in terms of scale and allows for straightforward purification of the final product, typically through extraction and crystallization. nih.gov

Optimization of the reaction conditions is key to maximizing the yield and purity of the product. Important parameters include the choice of solvent, the stoichiometry of the reactants, reaction temperature, and the type of base used. For instance, when using trifluoroacetic anhydride, the reaction is often performed in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) to prevent hydrolysis of the anhydride. nih.gov A non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the trifluoroacetic acid byproduct, driving the reaction to completion. Careful control of the temperature, often starting at low temperatures (e.g., 0 °C) and gradually warming to room temperature, helps to manage the exothermic nature of the reaction and prevent side product formation. nih.gov

Solid-Phase Synthetic Integration and Considerations

While less common for the synthesis of a single derivatized amino acid, the N-trifluoroacetylation of isoleucine can be integrated into solid-phase peptide synthesis (SPPS). core.ac.uk In SPPS, the trifluoroacetyl group can serve as a temporary or permanent protecting group for the N-terminus of the peptide chain. nih.govpnas.org

Control of Stereochemistry and Enantiopurity During Synthesis

L-isoleucine possesses two chiral centers, making the control of stereochemistry during synthesis particularly important. libretexts.orgrsc.org The primary concern during the N-trifluoroacetylation reaction is the potential for racemization at the α-carbon. libretexts.org

Racemization can be promoted by harsh reaction conditions, particularly the use of strong bases or high temperatures in combination with highly reactive acylating agents like trifluoroacetic anhydride. orgsyn.orgescholarship.org The mechanism of racemization often involves the formation of an oxazolone (B7731731) intermediate, which can readily tautomerize, leading to a loss of stereochemical integrity.

To maintain the enantiopurity of the L-isoleucine starting material, it is crucial to employ mild reaction conditions. The use of less reactive acylating agents, such as ethyl trifluoroacetate, at controlled temperatures is a preferred strategy. escholarship.orgescholarship.org Furthermore, the choice of base is critical; weaker, non-nucleophilic bases are generally favored. After synthesis, the enantiopurity of the N-(2,2,2-trifluoroacetyl)-L-isoleucine product can be verified using analytical techniques such as chiral chromatography or nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents. libretexts.org All naturally occurring proteins consist of L-amino acids, making the preservation of this stereochemistry vital for biological applications. libretexts.org

Spectroscopic and Chromatographic Characterization of N 2,2,2 Trifluoroacetyl L Isoleucine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for the structural analysis of N-(2,2,2-trifluoroacetyl)-L-isoleucine, providing detailed information about its molecular framework and stereochemistry.

Proton and Fluorine NMR for Structural Elucidation

Proton (¹H) and Fluorine-19 (¹⁹F) NMR are powerful tools for confirming the identity and purity of N-(2,2,2-trifluoroacetyl)-L-isoleucine.

¹H NMR: The ¹H NMR spectrum provides a map of the proton environments within the molecule. For the L-isoleucine backbone, characteristic signals include the α-proton, the β-proton, the γ-methylene protons, and the two distinct methyl groups (γ-methyl and δ-methyl). The chemical shifts and coupling patterns of these protons are diagnostic for the isoleucine structure. The amide proton (NH) coupled to the trifluoroacetyl group also gives a distinct signal.

¹⁹F NMR: Due to the absence of naturally occurring fluorine in most biological molecules, ¹⁹F NMR offers a highly sensitive and selective method for observing the trifluoroacetyl group. anu.edu.auscholaris.ca The spectrum for N-(2,2,2-trifluoroacetyl)-L-isoleucine is expected to show a single sharp resonance for the three equivalent fluorine atoms of the -CF₃ group, with a chemical shift characteristic of this chemical environment. The high sensitivity of the ¹⁹F nucleus makes this technique particularly useful for detecting and quantifying the compound, even in complex mixtures. scholaris.ca

| Nucleus | Expected ¹H NMR Signals for Isoleucine Moiety | Expected ¹⁹F NMR Signal |

| Proton (¹H) | α-H, β-H, γ-CH₂, γ-CH₃, δ-CH₃, NH | N/A |

| Fluorine (¹⁹F) | N/A | Single resonance for -CF₃ group |

NMR Enantiodiscrimination Utilizing Chiral Solvating Agents

NMR spectroscopy, when combined with chiral solvating agents (CSAs), is a potent method for determining enantiomeric purity. nih.govsemmelweis.huunipi.it This technique relies on the formation of transient, diastereomeric complexes between the chiral analyte (the enantiomers of N-trifluoroacetyl-isoleucine) and the CSA. These diastereomeric complexes are energetically different and thus exhibit separate NMR signals for the corresponding nuclei of each enantiomer, a phenomenon known as anisochrony. nih.gov

Research has shown that C₂-symmetrical bis-thiourea CSAs can effectively enantiodiscriminate N-trifluoroacetyl (N-TFA) amino acid derivatives. nih.gov In the presence of such a CSA, the resonances for protons (e.g., NH and CH protons) and fluorine nuclei in the ¹H and ¹⁹F NMR spectra, respectively, show distinct chemical shifts for the L- and D-enantiomers. nih.gov For N-TFA amino acids, the chemical shift nonequivalence (Δδ) in the ¹⁹F spectra can range from 0.050 to 0.099 ppm, providing a clear and quantifiable measure of enantiomeric composition. nih.gov

| Technique | Principle | Application to N-TFA-Isoleucine | Observed Effect |

| NMR with CSAs | Formation of transient diastereomeric solvates with a chiral solvating agent. nih.gov | Distinguishing between N-TFA-L-isoleucine and its D-enantiomer. | Splitting of NMR signals (anisochrony) for each enantiomer in both ¹H and ¹⁹F spectra. nih.gov |

Mass Spectrometric (MS) Methodologies

Mass spectrometry is indispensable for determining the molecular weight and fragmentation pattern of N-(2,2,2-trifluoroacetyl)-L-isoleucine, often in conjunction with chromatographic separation.

Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization

Amino acids are polar and not sufficiently volatile for direct analysis by gas chromatography (GC). mdpi.com Therefore, chemical derivatization is required. The N-trifluoroacetyl group makes the amine less polar and more volatile. For GC-MS analysis, the carboxylic acid group is typically also derivatized, for instance, by conversion to a trimethylsilyl (B98337) (TMS) or methyl ester. mdpi.comnist.gov

The resulting derivative, such as N-(trifluoroacetyl)-L-isoleucine trimethylsilyl ester, is thermally stable and volatile, making it suitable for GC-MS analysis. nist.gov In the mass spectrometer, the compound undergoes predictable fragmentation upon electron ionization. The analysis of these fragments allows for confident identification. For the closely related N-(trifluoroacetyl)-L-leucine TMS derivative, characteristic fragments are observed, and similar patterns are expected for the isoleucine isomer, enabling their differentiation from other amino acids. nist.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific technique well-suited for the analysis of amino acid derivatives like N-(2,2,2-trifluoroacetyl)-L-isoleucine in complex matrices. Unlike GC-MS, LC-MS can often analyze polar compounds directly without extensive derivatization. lcms.cznih.gov

A significant challenge in amino acid analysis is the differentiation of isomers, such as leucine (B10760876) and isoleucine, which have identical molecular masses. sciex.comsci-hub.senih.gov Advanced LC-MS methods, utilizing specific chromatographic columns and tandem mass spectrometry (MS/MS), can achieve this separation. lcms.czsci-hub.seresearchgate.net Techniques like electron activated dissociation (EAD) or electron transfer dissociation (ETD) in the mass spectrometer can induce specific side-chain fragmentations that produce diagnostic ions to distinguish between leucine (generating a characteristic z-43 fragment) and isoleucine (generating a z-29 fragment). sciex.com The N-trifluoroacetyl derivative can be analyzed using these methods to confirm the identity of the isoleucine backbone.

Chromatographic Separation Techniques

The separation of N-(2,2,2-trifluoroacetyl)-L-isoleucine from other compounds, particularly its isomer N-(2,2,2-trifluoroacetyl)-L-leucine, is a critical analytical task. Various high-performance liquid chromatography (HPLC) techniques have been optimized for this purpose.

The separation of the underivatized forms of leucine and isoleucine is challenging but achievable with specialized columns and mobile phases. nih.govwaters.comnih.gov Methods using reversed-phase columns (e.g., C18) with carefully controlled mobile phase pH and composition can achieve baseline separation. nih.gov Additionally, hydrophilic interaction liquid chromatography (HILIC) has proven effective in separating these isobaric compounds by capitalizing on the HILIC-water layer. researchgate.net

Derivatization of isoleucine to its N-trifluoroacetyl form alters its polarity and interactions with the stationary phase. This change in chemical properties can be exploited to develop robust chromatographic methods for its separation and quantification. The choice of stationary phase (e.g., C18, HILIC) and mobile phase conditions can be optimized to achieve high resolution and efficient separation from other amino acid derivatives.

| Technique | Stationary Phase Example | Principle of Separation | Relevance to N-TFA-Isoleucine |

| Reversed-Phase HPLC | C18 (Octadecylsilane) | Partitioning based on hydrophobicity. nih.gov | Separation from more or less polar compounds. |

| HILIC | Z-HILIC | Partitioning of polar analytes into a water-enriched layer on the stationary phase surface. researchgate.net | Effective for separating highly polar compounds and isomers like leucine/isoleucine. researchgate.net |

| Gas Chromatography | SLB™-5ms (non-polar) | Separation based on volatility and interaction with the stationary phase. | Requires derivatization of both amine and carboxyl groups to ensure volatility. mdpi.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of amino acids and their derivatives. For N-acylated amino acids such as N-(2,2,2-trifluoroacetyl)-L-isoleucine, reversed-phase HPLC is a commonly employed method. The introduction of the hydrophobic trifluoroacetyl group enhances the retention of the otherwise polar L-isoleucine on nonpolar stationary phases.

The separation mechanism in reversed-phase HPLC is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. The hydrophobicity of the stationary phase, typically a C18-bonded silica, allows for the retention of the N-(2,2,2-trifluoroacetyl)-L-isoleucine. The elution of the compound is then controlled by the composition of the mobile phase, which is usually a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the concentration of the organic modifier is increased over time, is often used to achieve optimal separation of complex mixtures and to elute more strongly retained compounds.

Chiral stationary phases (CSPs) can also be utilized in HPLC to separate the enantiomers of N-(2,2,2-trifluoroacetyl)-isoleucine, should the analysis of its stereoisomeric purity be required. These specialized columns create a chiral environment that allows for the differential interaction of the D- and L-enantiomers, leading to their separation.

Interactive Data Table: Representative HPLC Conditions for the Analysis of N-acylated Amino Acids

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Note: The above conditions are representative for the analysis of N-acylated amino acids and may require optimization for the specific analysis of N-(2,2,2-trifluoroacetyl)-L-isoleucine.

Gas Chromatography (GC)

Gas Chromatography (GC) is a highly suitable technique for the analysis of volatile compounds, and the derivatization of L-isoleucine to N-(2,2,2-trifluoroacetyl)-L-isoleucine is primarily performed to make it amenable to GC analysis. The resulting derivative is significantly more volatile than the parent amino acid, allowing it to be vaporized and separated in the gas phase.

For the analysis of N-(2,2,2-trifluoroacetyl)-L-isoleucine, a capillary column with a nonpolar or medium-polarity stationary phase is typically used. The separation is based on the compound's boiling point and its interaction with the stationary phase. A temperature program is employed to facilitate the elution of the analyte from the column in a reasonable time with good peak shape.

The use of chiral stationary phases in GC is also a common practice for the separation of amino acid enantiomers. These columns can effectively resolve the D- and L-isomers of N-(2,2,2-trifluoroacetyl)-isoleucine.

Interactive Data Table: Typical GC Conditions for the Analysis of N-Trifluoroacetyl Amino Acid Esters

| Parameter | Value |

| Column | Chirasil-Val capillary column (or equivalent chiral phase) |

| Carrier Gas | Helium at a constant flow of 1-2 mL/min |

| Injector Temperature | 250 °C |

| Temperature Program | Initial temperature 100 °C, hold for 2 min, ramp at 4 °C/min to 200 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C |

| Injection Mode | Splitless or Split (e.g., 20:1) |

Note: The conditions provided are typical for the analysis of a mixture of N-trifluoroacetylated amino acid esters and may be optimized for the specific analysis of N-(2,2,2-trifluoroacetyl)-L-isoleucine.

Isotopic Analysis Methods for N-(2,2,2-Trifluoroacetyl) Derivatives

The analysis of stable isotope ratios in individual amino acids is a powerful tool in various fields, including ecology, geochemistry, and metabolic research. Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is the primary technique used for this purpose. The N-(2,2,2-trifluoroacetyl) derivatization is frequently employed to make the amino acids, including L-isoleucine, sufficiently volatile for GC separation prior to isotopic analysis.

The methodology involves the derivatization of the amino acid to its N-(2,2,2-trifluoroacetyl) ester. This derivative is then injected into the GC-C-IRMS system. After chromatographic separation, the eluting compound is combusted in an online reactor, converting it into simple gases such as CO₂ and N₂. These gases are then introduced into the isotope ratio mass spectrometer, which measures the relative abundance of the heavy and light isotopes (e.g., ¹³C/¹²C and ¹⁵N/¹⁴N).

While the trifluoroacetyl group imparts excellent chromatographic properties, its presence can pose challenges during isotopic analysis. The fluorine atoms can react with the combustion reactor components at high temperatures, potentially leading to the formation of metal fluorides. This can reduce the reactor's oxidative capacity over time, which may affect the accuracy and precision of the isotope ratio measurements. Therefore, careful optimization of the combustion conditions and regular maintenance of the reactor are crucial when analyzing fluorinated derivatives.

Despite these challenges, the N-(2,2,2-trifluoroacetyl) derivatization remains a widely used method for the compound-specific isotopic analysis of amino acids due to its reliability and the high-quality chromatographic separations it provides.

Applications of N 2,2,2 Trifluoroacetyl L Isoleucine in Advanced Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of the L-isoleucine backbone in N-(2,2,2-trifluoroacetyl)-L-isoleucine makes it a useful starting material for the synthesis of other enantiomerically pure compounds. Its primary application as a chiral building block is demonstrated in its conversion to other chiral molecules where the stereochemistry of the original amino acid is retained. A significant application is in the synthesis of chiral α-amino aryl-ketones, which are important precursors for various biologically active compounds. mdpi.comresearchgate.net The trifluoroacetyl group plays a crucial role in these syntheses, often facilitating the reaction without racemization at the α-carbon. mdpi.com

Utilization in Peptide Chemistry Research

The trifluoroacetyl (Tfa) group is a well-established N-protecting group in peptide synthesis, and N-(2,2,2-trifluoroacetyl)-L-isoleucine serves as a key reagent in this context. creative-peptides.com Its unique properties, including its stability under certain conditions and its facile cleavage under others, make it a valuable tool for peptide chemists.

The trifluoroacetyl group has been utilized for N-terminal protection in both solution-phase and solid-phase peptide synthesis (SPPS). google.com In SPPS, the Tfa group offers an alternative to the more commonly used Fmoc and Boc protecting groups. google.com A key advantage of the Tfa group is its orthogonality to other protecting groups, allowing for selective deprotection strategies. acs.org For instance, the Tfa group is stable under acidic conditions used to remove Boc groups and can be cleaved under mild basic conditions, such as with piperidine (B6355638) or sodium hydroxide, which are also used for Fmoc removal, though care must be taken to avoid side reactions. creative-peptides.comacs.org However, its use can be limited by the potential for racemization during activation and chain cleavage during alkaline hydrolysis. creative-peptides.com A novel method for the deprotection of the Tfa group in SPPS involves the use of sodium borohydride (B1222165) in a mixed solvent system of THF and ethanol. google.com

A potential side reaction in peptide synthesis is trifluoroacetylation, which can occur as a result of trifluoroacetic acid (TFA) treatment, commonly used for the removal of other protecting groups. nih.gov This can lead to the unwanted capping of the N-terminus of the growing peptide chain. nih.gov Understanding the mechanism of this side reaction is crucial for its prevention, which can be achieved through the use of stable resin supports. nih.gov

The synthesis of peptides containing sterically hindered amino acids presents a significant challenge in peptide chemistry. The trifluoroacetyl group has been successfully employed to facilitate the incorporation of such residues. The electron-withdrawing nature of the trifluoroacetyl group enhances the electrophilicity of Tfa-protected amino acids and increases the acidity of the N-H moiety. rsc.orgconsensus.app This allows for site-selective N-alkylation, a key step in the synthesis of N-alkyl and α,α-dialkyl amino acid-containing peptides. rsc.org This strategy has been successfully applied to synthesize sterically hindered peptide sequences. rsc.orgconsensus.app

Electrophilic Acylating Agents in Reactions

N-(2,2,2-trifluoroacetyl)-L-isoleucine can be converted into a potent electrophilic acylating agent, enabling the introduction of the chiral isoleucyl moiety into other molecules. This is most notably achieved through the activation of its carboxyl group.

A significant application of N-(2,2,2-trifluoroacetyl)-L-isoleucine is its use as a precursor for acyl donors in Friedel-Crafts acylation reactions. mdpi.comresearchgate.netarkat-usa.org The N-(trifluoroacetyl)-L-isoleucine is typically converted to a more reactive species, such as an N-hydroxysuccinimide (OSu) ester. mdpi.comresearchgate.net This activated form can then react with aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the corresponding aryl ketone. mdpi.comarkat-usa.org This method provides a reliable route to monoacylated products. sigmaaldrich.comorganic-chemistry.org The use of the N-trifluoroacetyl protecting group is advantageous as it is stable under the acidic conditions of the Friedel-Crafts reaction, unlike the Boc group, and does not act as an acyl acceptor itself, unlike the Fmoc and Z groups. arkat-usa.org

The Friedel-Crafts acylation of arenes with activated N-(2,2,2-trifluoroacetyl)-L-isoleucine derivatives is a powerful method for the synthesis of chiral N-protected α-amino aryl-ketones. mdpi.comresearchgate.netnih.gov These compounds are valuable synthetic intermediates for a variety of biologically active molecules. mdpi.comresearchgate.net A key advantage of this methodology is the retention of the chirality at the α-carbon of the isoleucine moiety. mdpi.com The use of N-(2,2,2-trifluoroacetyl)-L-isoleucine and its diastereomer, N-(2,2,2-trifluoroacetyl)-D-allo-isoleucine, has been instrumental in confirming the stereochemical outcome of these reactions. mdpi.com The resulting α-amino aryl-ketones can be further elaborated, for example, by reduction of the ketone to an alcohol, to generate other useful chiral building blocks. nih.gov

Table of Research Findings on the Friedel-Crafts Acylation using N-(2,2,2-Trifluoroacetyl)-α-Amino Acid-OSu Esters

| Acyl Donor | Arene | Lewis Acid | Product | Key Finding | Reference |

| TFA-L-Ile-OSu | Benzene | AlCl₃ | TFA-L-Ile-Ph | Successful acylation with retention of α-proton chirality. | mdpi.com |

| TFA-D-allo-Ile-OSu | Benzene | AlCl₃ | TFA-D-allo-Ile-Ph | Used as a diastereomer to confirm the retention of chirality by NMR. | mdpi.com |

| TFA-L-Met-OSu | Benzene | AlCl₃ | TFA-L-Met-Ph | Demonstrates the applicability of the method to other amino acids. | arkat-usa.org |

| Various TFA-α-amino acid-OSu | Various Arenes | AlCl₃ | Various TFA-α-amino aryl-ketones | General method for the synthesis of chiral α-amino aryl-ketones with good yields and without loss of optical purity. | mdpi.comresearchgate.net |

Synthesis of Complex Fluorinated Molecules and Derivatives

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science, often imparting unique physicochemical properties. N-(2,2,2-Trifluoroacetyl)-L-isoleucine, with its inherent chirality and trifluoromethyl group, presents itself as a potentially valuable building block in the synthesis of complex fluorinated molecules. The trifluoroacetyl group can serve dual roles: as a protecting group for the amine functionality of the isoleucine backbone and as a source of fluorine. However, extensive literature searches for the direct application of N-(2,2,2-trifluoroacetyl)-L-isoleucine as a chiral auxiliary or a primary scaffold for the synthesis of other complex fluorinated molecules have yielded limited specific examples.

Research in the field of fluorinated amino acids has largely focused on the synthesis of these compounds themselves, rather than their subsequent use as chiral directing groups or synthons for more elaborate fluorinated structures. While the principles of asymmetric synthesis often rely on chiral auxiliaries to induce stereoselectivity in chemical transformations, the utility of N-acylated amino acids for this purpose varies significantly with the nature of the acyl group and the amino acid side chain.

In the broader context of synthesizing complex fluorinated molecules, various strategies are employed, including the use of more established chiral auxiliaries like Evans oxazolidinones or Oppolzer's camphorsultam in conjunction with fluorinated building blocks. These methods provide reliable stereocontrol in alkylation, aldol, and cycloaddition reactions, leading to a wide array of fluorinated natural product analogues, pharmaceuticals, and materials.

The following table outlines hypothetical reaction pathways where a chiral auxiliary derived from N-(2,2,2-trifluoroacetyl)-L-isoleucine could be employed, though it is important to note that these are not substantiated by specific literature precedents found in the conducted searches.

| Reaction Type | Hypothetical Substrate | Potential Fluorinated Product | Theoretical Diastereomeric Ratio (d.r.) | Plausible Yield (%) |

| Diastereoselective Aldol Reaction | N-propionyl-N-(2,2,2-trifluoroacetyl)-L-isoleucinate | Fluorinated β-hydroxy carbonyl compound | >90:10 | 60-80 |

| Asymmetric Michael Addition | N-enoyl-N-(2,2,2-trifluoroacetyl)-L-isoleucinate | Fluorinated 1,5-dicarbonyl compound | >95:5 | 70-90 |

| Stereoselective Alkylation | Enolate of N-acyl-N-(2,2,2-trifluoroacetyl)-L-isoleucinate | α-alkylated fluorinated amino acid derivative | >90:10 | 50-75 |

It is crucial to reiterate that the data presented in the table above is illustrative of the types of outcomes one might expect from such synthetic strategies and is not derived from actual experimental results reported for N-(2,2,2-trifluoroacetyl)-L-isoleucine. The absence of concrete research findings suggests that this particular compound may not be a commonly employed tool in the synthesis of complex fluorinated molecules, with researchers potentially favoring other more established and predictable chiral auxiliaries and fluorinated building blocks. Further investigation into specialized databases and patent literature may be required to uncover niche applications of this specific compound.

Research on N 2,2,2 Trifluoroacetyl L Isoleucine in Biochemical and Biological Systems Non Clinical Focus

Probing Enzyme-Substrate Interactions (Conceptual Research)

Conceptually, N-(2,2,2-trifluoroacetyl)-L-isoleucine can be used to explore the active site of enzymes that recognize L-isoleucine or similar branched-chain amino acids. By comparing the binding kinetics and inhibition constants of the native amino acid with its trifluoroacetylated counterpart, researchers can infer details about the electrostatic and hydrophobic nature of the enzyme's active site. For instance, a significant change in binding affinity could suggest the presence of specific hydrogen bond donors or acceptors, or a sensitivity to the electronic properties of the substrate's N-terminus.

Furthermore, the trifluoroacetyl group can serve as a spectroscopic probe. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying molecular interactions, and the presence of the CF₃ group provides a distinct signal that is highly sensitive to its chemical environment. By monitoring changes in the ¹⁹F NMR spectrum upon binding of N-(2,2,2-trifluoroacetyl)-L-isoleucine to an enzyme, researchers can gain insights into the conformation of the bound ligand and the nature of its interactions within the active site.

| Enzyme Class | Potential Application of N-(2,2,2-trifluoroacetyl)-L-isoleucine | Information Gained |

| Aminoacyl-tRNA Synthetases | Competitive inhibition studies | Mapping the active site's tolerance for N-terminal modifications |

| Proteases | Substrate analogue for binding studies | Understanding the role of the N-terminal charge in substrate recognition |

| Transaminases | Probing the substrate binding pocket | Assessing the impact of electronic changes on substrate affinity |

Design of Research Tools for Biological Pathways Analysis

The ability to track and identify proteins and their interaction partners within complex biological pathways is crucial for understanding cellular function. Modified amino acids like N-(2,2,2-trifluoroacetyl)-L-isoleucine can be incorporated into the design of sophisticated research tools for this purpose.

One conceptual application is in the development of photo-cross-linking probes. By chemically modifying N-(2,2,2-trifluoroacetyl)-L-isoleucine to include a photo-reactive group, a bifunctional molecule can be created. This probe can be introduced into a biological system where it may be incorporated into proteins or act as a ligand for specific receptors. Upon photoactivation, the probe can form a covalent bond with interacting molecules in its immediate vicinity. The trifluoroacetyl group can then serve as a unique tag for the subsequent enrichment and identification of these cross-linked complexes using techniques like mass spectrometry.

Moreover, the trifluoroacetyl group itself can be a handle for bioorthogonal chemistry. While not as common as azides or alkynes, under specific conditions, it could potentially be targeted for chemical ligation, allowing for the attachment of reporter molecules such as fluorophores or biotin. A peptide or protein containing N-(2,2,2-trifluoroacetyl)-L-isoleucine at a specific position could be selectively labeled, enabling its visualization and tracking within a cell or organism.

| Research Tool | Role of N-(2,2,2-trifluoroacetyl)-L-isoleucine | Example Application |

| Photo-affinity Probes | Provides a unique mass tag for identification | Identifying binding partners of a specific protein in a cellular lysate |

| Fluorescently Labeled Peptides | Serves as a potential site for fluorophore attachment | Visualizing the localization of a peptide within a cell |

| Bait for Protein Pull-down Assays | Acts as a modified ligand to capture interacting proteins | Isolating and identifying receptors for isoleucine-containing signaling molecules |

Studies on Peptide and Protein Modification for Biophysical Analysis

The modification of peptides and proteins with unnatural amino acids is a powerful strategy for studying their structure, stability, and function. The incorporation of N-(2,2,2-trifluoroacetyl)-L-isoleucine can introduce specific biophysical properties that can be exploited in various analytical techniques.

In peptide synthesis, the trifluoroacetyl group can be used as a temporary protecting group for the N-terminus. nih.gov However, its stability under certain conditions also allows for its incorporation as a permanent modification. The presence of the trifluoroacetyl group can significantly impact the conformational preferences of a peptide. For instance, it can influence the propensity of a peptide to adopt secondary structures like α-helices or β-sheets. beilstein-journals.org Circular dichroism (CD) spectroscopy is a common technique used to study these conformational changes. By comparing the CD spectra of a native peptide with its N-terminally trifluoroacetylated analogue, researchers can investigate the role of the N-terminus in stabilizing specific secondary structures. beilstein-journals.org

The hydrophobicity of a peptide can also be modulated by the addition of a trifluoroacetyl group. This can be particularly useful in studying membrane proteins or peptides that interact with hydrophobic environments. The increased hydrophobicity may enhance the peptide's ability to partition into a lipid bilayer, a property that can be studied using techniques like fluorescence spectroscopy with environment-sensitive probes.

| Biophysical Technique | Information Obtained through Modification | Research Focus |

| Circular Dichroism (CD) Spectroscopy | Changes in secondary structure propensity | Understanding the role of N-terminal modifications in peptide folding beilstein-journals.org |

| Fluorescence Spectroscopy | Altered partitioning into hydrophobic environments | Studying peptide-membrane interactions |

| Differential Scanning Calorimetry (DSC) | Variations in thermal stability | Investigating the impact of fluorous interactions on protein stability |

| Nuclear Magnetic Resonance (NMR) | Local conformational changes and dynamics | Probing the structure of the N-terminal region of a protein |

Theoretical and Computational Chemistry Studies of N 2,2,2 Trifluoroacetyl L Isoleucine

Molecular Conformation and Stereochemical Modeling

The three-dimensional structure of N-(2,2,2-trifluoroacetyl)-L-isoleucine is complex due to its multiple rotatable bonds and two chiral centers. L-isoleucine itself has (2S,3S) stereochemistry. google.comreddit.com The introduction of the N-terminal trifluoroacetyl group adds further conformational complexity, particularly concerning the amide bond and its interaction with the rest of the molecule.

Stereochemical modeling and conformational analysis are employed to identify the most stable, low-energy structures of the molecule. These studies typically explore the potential energy surface (PES) by systematically rotating key dihedral angles:

Backbone Dihedral Angles (Φ and Ψ): These angles define the conformation of the peptide backbone. While not a peptide, the principles of Ramachandran plots are relevant for understanding the sterically allowed regions for these angles.

Side-Chain Dihedral Angles (χ1 and χ2): These angles describe the orientation of the sec-butyl side chain. The bulky nature of this group leads to distinct preferred rotamers to minimize steric clashes.

Amide Bond Torsion (ω): The C-N bond of the trifluoroacetamide (B147638) group can exist in either a trans or cis conformation, though the trans form is generally more stable.

Computational methods, such as molecular mechanics (MM) followed by higher-level quantum mechanics (QM) optimizations, are used to locate and rank the energies of various conformers. researchgate.netconicet.gov.ar The trifluoroacetyl group, with its bulky and highly electronegative fluorine atoms, influences the conformational preferences of the backbone and adjacent side chain. mdpi.com Ab initio studies on similar N-acylated isoleucine derivatives show a significant interplay between side-chain and backbone conformations, where specific side-chain rotamers stabilize particular backbone structures through weak intramolecular interactions. researchgate.net

Below is a table representing hypothetical low-energy conformers identified through computational modeling.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for analyzing the electronic structure of N-(2,2,2-trifluoroacetyl)-L-isoleucine. These calculations provide a detailed picture of electron distribution, molecular orbitals, and related chemical properties. nih.gov

The introduction of the trifluoroacetyl group has a profound impact on the molecule's electronic properties. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, which propagates through the amide linkage to the α-carbon. mdpi.com This influences the acidity of the carboxylic proton and the charge distribution across the entire molecule.

Key electronic properties derived from quantum chemical calculations include:

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For N-(2,2,2-trifluoroacetyl)-L-isoleucine, the MEP would show highly negative potential around the carboxyl and trifluoroacetyl oxygen atoms and a positive potential near the amide and carboxyl hydrogens.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and electronic excitability. The electron-withdrawing trifluoroacetyl group is expected to lower the energy of both the HOMO and LUMO compared to native L-isoleucine. uou.ac.in

The following table summarizes typical electronic properties that would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G* level of theory).

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.govnih.gov For N-(2,2,2-trifluoroacetyl)-L-isoleucine, MD simulations can provide detailed insights into its interactions with solvent molecules (e.g., water) and other solutes, revealing how it behaves in a condensed phase. researchgate.netdiva-portal.org

A typical MD simulation involves placing the molecule in a simulation box filled with explicit solvent molecules and calculating the forces between all atoms using a molecular mechanics force field (e.g., AMBER, CHARMM, GROMOS). researchgate.net Newton's equations of motion are then integrated over time to generate a trajectory of atomic positions and velocities.

Analysis of the MD trajectory can reveal:

Solvation Structure: Radial Distribution Functions (RDFs) can be calculated to show the probability of finding solvent molecules at a certain distance from specific atoms or functional groups of the solute. This would highlight the hydration shells around the polar carboxyl and trifluoroacetyl groups and the hydrophobic effect around the sec-butyl side chain.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breakage between the solute's donor/acceptor sites (amide N-H, carbonyl oxygens) and water molecules can be quantified. youtube.com

Hydrophobic Interactions: The isoleucine side chain is hydrophobic. MD simulations can characterize how water molecules structure themselves around this nonpolar group to maximize their own hydrogen bonding network, a phenomenon central to the hydrophobic effect. mdpi.com

The table below outlines a representative setup for an MD simulation of N-(2,2,2-trifluoroacetyl)-L-isoleucine in an aqueous solution.

Prediction of Spectroscopic Properties and Chiral Recognition Mechanisms

Computational chemistry is widely used to predict spectroscopic properties, which can aid in the interpretation of experimental data and structural elucidation. nih.gov Furthermore, modeling can be used to understand the mechanisms of chiral recognition, a process for which N-trifluoroacetylated amino acids are frequently employed. mdpi.com

Prediction of Spectroscopic Properties: Quantum mechanical methods can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F) in a given molecular conformation, one can predict the NMR spectrum. researchgate.net Comparing these predicted spectra with experimental ones helps confirm the molecular structure and identify the dominant conformers in solution. The ¹⁹F NMR signal from the trifluoroacetyl group would be particularly sensitive to the local chemical environment.

The table below shows hypothetical predicted NMR chemical shifts for a stable conformer of N-(2,2,2-trifluoroacetyl)-L-isoleucine.

Chiral Recognition Mechanisms: N-(2,2,2-trifluoroacetyl)-L-isoleucine is a chiral molecule that can be separated from its diastereomers (e.g., the N-TFA derivative of L-allo-isoleucine) using chiral chromatography. nih.govresearchgate.net Computational modeling can elucidate the mechanism behind this separation. The process relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector (e.g., the chiral stationary phase).

The "three-point interaction model" is a classic framework for understanding chiral recognition. nih.gov Computational docking and molecular dynamics simulations can model the interaction between N-(2,2,2-trifluoroacetyl)-L-isoleucine and a chiral selector. By calculating the binding energies of the different diastereomeric complexes, one can predict which stereoisomer will bind more strongly, thus explaining the elution order in a chromatographic separation. The key interactions often involve a combination of hydrogen bonds, steric repulsion, and dipole-dipole interactions, all of which can be quantified through simulation.

Emerging Research Directions and Future Perspectives for N 2,2,2 Trifluoroacetyl L Isoleucine

Integration with Novel Synthetic Methodologies (e.g., Flow Chemistry, Catalysis)

The synthesis of N-acylated amino acids, including N-(2,2,2-trifluoroacetyl)-L-isoleucine, is traditionally carried out using batch processes. However, modern synthetic chemistry is increasingly embracing novel methodologies like flow chemistry and advanced catalysis to improve efficiency, safety, and scalability.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch synthesis, including enhanced reaction control, improved safety profiles for handling reactive reagents, and the potential for automated, high-throughput production. amidetech.com The application of flow chemistry to peptide synthesis has already demonstrated its potential for rapid and efficient production of complex biomolecules. amidetech.com Future research is expected to adapt these continuous flow processes for the synthesis of N-(2,2,2-trifluoroacetyl)-L-isoleucine. This could involve the reaction of L-isoleucine with a trifluoroacetylating agent, such as ethyl trifluoroacetate (B77799), within a heated and pressurized flow reactor. acs.org The precise control over reaction parameters in a flow system could lead to higher yields, reduced reaction times, and minimized formation of byproducts.

Catalysis: The development of novel catalytic systems presents another promising avenue for the synthesis of N-(2,2,2-trifluoroacetyl)-L-isoleucine. While trifluoroacetylation can be achieved with reagents like trifluoroacetic anhydride (B1165640), catalytic methods could offer milder reaction conditions and greater selectivity. nih.govacs.org Research into metal-free catalytic systems, for instance, could provide more environmentally friendly and cost-effective synthetic routes. nih.gov Furthermore, enzymatic catalysis, utilizing enzymes such as lipases or aminoacylases, is an emerging green alternative for the synthesis of N-acyl amino acids. nih.gov Exploring the enzymatic trifluoroacetylation of L-isoleucine could lead to highly specific and efficient production of the target compound under mild, aqueous conditions.

| Synthetic Methodology | Potential Advantages for N-(2,2,2-Trifluoroacetyl)-L-Isoleucine Synthesis | Key Research Focus |

| Flow Chemistry | Improved reaction control, enhanced safety, potential for automation and scalability. amidetech.com | Development of continuous flow protocols for the trifluoroacetylation of L-isoleucine. |

| Advanced Catalysis | Milder reaction conditions, higher selectivity, reduced waste. nih.gov | Exploration of metal-free and enzymatic catalysts for efficient trifluoroacetylation. nih.govnih.gov |

Advanced Applications in Chiral Technology Development

The inherent chirality of L-isoleucine, combined with the influence of the trifluoroacetyl group, makes N-(2,2,2-trifluoroacetyl)-L-isoleucine a valuable tool in the development of advanced chiral technologies.

The trifluoroacetyl group is known to be a suitable amine protecting group for Friedel–Crafts acylation, a reaction that can be used to synthesize chiral α-amino phenyl ketones while retaining the configuration of the starting amino acid. arkat-usa.org This suggests that N-(2,2,2-trifluoroacetyl)-L-isoleucine could be employed as a precursor in the asymmetric synthesis of complex chiral molecules.

Furthermore, N-trifluoroacetylated amino acid derivatives have been successfully used as chiral selectors in gas chromatography and as chiral derivatizing agents for the separation of enantiomers. mdpi.combiorxiv.org The unique properties of N-(2,2,2-trifluoroacetyl)-L-isoleucine could be harnessed to develop novel chiral stationary phases for high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for the efficient separation of a wide range of enantiomeric compounds. tandfonline.com The trifluoromethyl group can also serve as a sensitive probe for 19F NMR spectroscopy, enabling the enantiodiscrimination of chiral molecules. acs.org

| Chiral Technology Application | Role of N-(2,2,2-Trifluoroacetyl)-L-Isoleucine | Potential Impact |

| Asymmetric Synthesis | Chiral precursor in reactions like Friedel-Crafts acylation. arkat-usa.org | Synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. |

| Chiral Separation | Component of chiral stationary phases or as a chiral derivatizing agent. mdpi.combiorxiv.org | Development of more efficient and selective methods for enantiomer resolution. |

| Chiral Recognition | Chiral solvating agent for NMR-based enantiodiscrimination. acs.org | Rapid and accurate determination of enantiomeric excess. |

Exploration in Materials Science Research

The incorporation of fluorinated amino acids into peptides and polymers is an emerging area of materials science, offering the potential to create novel materials with unique properties. numberanalytics.comnumberanalytics.comresearchgate.net While direct research on N-(2,2,2-trifluoroacetyl)-L-isoleucine in this context is limited, the known effects of fluorination suggest several promising future directions.

Fluorination is known to enhance the thermal stability and chemical resistance of polymers. numberanalytics.com Incorporating N-(2,2,2-trifluoroacetyl)-L-isoleucine as a monomer into polypeptide or other polymer backbones could lead to the development of new biocompatible and biodegradable materials with enhanced durability. These materials could find applications in medical devices, drug delivery systems, and tissue engineering.

The hydrophobic nature of the trifluoromethyl group can also be exploited to create surfaces with specific wetting properties. numberanalytics.com Polymers or self-assembled monolayers incorporating N-(2,2,2-trifluoroacetyl)-L-isoleucine could be used to generate hydrophobic or superhydrophobic coatings for a variety of applications, from anti-fouling surfaces to microfluidic devices. The self-assembly of peptides containing fluorinated amino acids is another area of interest, with the potential to form well-defined nanostructures such as nanofibers and nanotubes. numberanalytics.com

| Materials Science Area | Potential Role of N-(2,2,2-Trifluoroacetyl)-L-Isoleucine | Prospective Applications |

| Polymer Synthesis | Monomer for creating fluorinated polypeptides and polymers. numberanalytics.com | Biocompatible materials with enhanced thermal and chemical stability for medical applications. |

| Surface Modification | Component of hydrophobic or superhydrophobic coatings. numberanalytics.com | Anti-fouling surfaces, water-repellent textiles, and microfluidic systems. |

| Self-Assembling Materials | Building block for the creation of peptide-based nanomaterials. numberanalytics.com | Scaffolds for tissue engineering, drug delivery vehicles, and components for nanoelectronics. |

Development of High-Throughput Screening Methodologies for Research Purposes

To accelerate the exploration of the biological and chemical potential of N-(2,2,2-trifluoroacetyl)-L-isoleucine, the development of high-throughput screening (HTS) methodologies is crucial. HTS allows for the rapid testing of large numbers of compounds or reaction conditions, significantly speeding up the discovery process. rsc.org

For instance, HTS assays could be developed to screen for enzymes that can either synthesize or modify N-(2,2,2-trifluoroacetyl)-L-isoleucine. This could involve screening microbial libraries for novel acylases or deacylases with activity towards this specific substrate. researchgate.net Such screens could utilize colorimetric or fluorometric readouts to detect the desired enzymatic activity in a high-throughput format.

HTS could also be employed to investigate the interactions of N-(2,2,2-trifluoroacetyl)-L-isoleucine-containing peptides with biological targets. For example, a FRET-based HTS assay could be designed to identify proteins that bind to a specific peptide sequence containing this modified amino acid. nih.govstrath.ac.uk This would be particularly valuable in drug discovery efforts where the fluorinated isoleucine residue is incorporated to enhance peptide stability or binding affinity. Furthermore, HTS methods could be used to screen for inhibitors of enzymes that process N-acylated amino acids, which could have therapeutic applications. nih.gov

| Screening Application | High-Throughput Methodology | Research Goal |

| Enzyme Discovery | Colorimetric or fluorometric assays in microplate format. researchgate.net | Identification of novel enzymes for the synthesis or modification of N-(2,2,2-trifluoroacetyl)-L-isoleucine. |

| Protein-Protein Interactions | FRET-based assays or other binding assays. nih.govstrath.ac.uk | Discovery of proteins that interact with peptides containing N-(2,2,2-trifluoroacetyl)-L-isoleucine. |

| Inhibitor Screening | Enzyme inhibition assays in a high-throughput format. nih.gov | Identification of small molecules that modulate the activity of enzymes involved in N-acyl amino acid metabolism. |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.